molecular formula C35H60N12O13 B14238393 H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH CAS No. 500895-71-6

H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH

Cat. No.: B14238393
CAS No.: 500895-71-6
M. Wt: 856.9 g/mol
InChI Key: FRZGALIHEMGXNG-MCKDWDGJSA-N
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Description

H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH is a nonapeptide characterized by a sequence rich in polar residues, including histidine (His), serine (Ser), lysine (Lys), and glutamine (Gln). The peptide features two consecutive serine residues (positions 2–3) and a lysine-leucine (Lys-Leu) motif, which may influence its biological interactions. For instance, the internal Ser-Lys-Leu (SKL) motif resembles peroxisome targeting signals (PTS), though studies indicate that C-terminal tripeptides (e.g., Ala-Asn-Leu) are more critical for peroxisomal sorting .

Properties

CAS No.

500895-71-6

Molecular Formula

C35H60N12O13

Molecular Weight

856.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C35H60N12O13/c1-17(2)10-23(31(55)43-22(7-8-27(38)51)30(54)46-24(13-48)32(56)41-18(3)35(59)60)44-29(53)21(6-4-5-9-36)42-33(57)26(15-50)47-34(58)25(14-49)45-28(52)20(37)11-19-12-39-16-40-19/h12,16-18,20-26,48-50H,4-11,13-15,36-37H2,1-3H3,(H2,38,51)(H,39,40)(H,41,56)(H,42,57)(H,43,55)(H,44,53)(H,45,52)(H,46,54)(H,47,58)(H,59,60)/t18-,20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

FRZGALIHEMGXNG-MCKDWDGJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at the histidine or serine residues, leading to the formation of oxo-histidine or oxo-serine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules or as models for studying peptide chemistry.

    Biology: Studied for their role in biological processes and as potential therapeutic agents.

    Medicine: Investigated for their potential use in treating diseases, such as using peptide-based drugs.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for peptides like H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, initiating a signaling cascade that results in a therapeutic outcome.

Comparison with Similar Compounds

Structural and Functional Motifs

Table 1: Key Structural Features and Functional Implications
Compound Name/Sequence Key Residues/Motifs Molecular Weight Functional Implications Reference
H-His-Ser-Ser-Lys-Leu-Gln-Ser-Ala-OH His¹, Ser²-Ser³, Lys⁴-Leu⁵ ~995.1 g/mol Potential enzyme/receptor interaction sites N/A
Leu-Arg-Arg-Ala-Ser-Leu-Gly () Ala-Ser-Leu ~825.9 g/mol Substrate for cAMP-dependent protein kinase
Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met () Ser-Ser-Ser, His-Leu-Met ~1475.6 g/mol GRPr targeting (cancer imaging/therapeutics)
His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe () His-Ser, Lys-Trp-Leu ~1750.9 g/mol Therapeutic agent for cancer, autoimmune diseases
Rat Liver Catalase C-terminal () Ala-Asn-Leu (ANL) ~60,000 g/mol Peroxisome targeting signal (type 1 PTS)

Key Observations:

  • Serine Clusters : The triple Ser in Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met enhances hydrophilicity and may stabilize receptor binding . In contrast, this compound has a dual Ser motif, which might optimize kinase recognition without excessive steric hindrance.
  • Targeting Signals : While this compound contains an internal SKL-like motif (Ser-Ser-Lys-Leu), rat liver catalase relies on a C-terminal ANL tripeptide for peroxisomal sorting, suggesting positional specificity in PTS function .

Contradictions and Limitations

  • PTS Specificity: contradicts the assumption that internal SKL motifs mediate peroxisome targeting. Instead, C-terminal tripeptides (e.g., ANL) are decisive.

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